molecular formula C9H16N2 B8292201 5-Amino-cyclooctanecarbonitrile

5-Amino-cyclooctanecarbonitrile

Cat. No. B8292201
M. Wt: 152.24 g/mol
InChI Key: FLHNRKOYGXSXSI-UHFFFAOYSA-N
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Patent
US07737137B2

Procedure details

The product of Example 10B (0.259 g, 1.71 mmol), ammonium acetate (1.32 g, 17.14 mmol), and sodium cyanoborohydride (0.43 g, 6.84 mmol) was stirred in methanol (8 mL) for twelve hours. The solvent was evaporated and the residue was partitioned with dichloromethane and water. The organic phase was washed with NaHCO3 solution and brine, dried (Na2SO4), filtered, and evaporated. The crude title compound was used in the following step without further purification.
Quantity
0.259 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]#[N:11])[CH2:5][CH2:4][CH2:3]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+]>CO>[NH2:18][CH:2]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]#[N:11])[CH2:5][CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.259 g
Type
reactant
Smiles
O=C1CCCC(CCC1)C#N
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.43 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned with dichloromethane and water
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude title compound was used in the following step without further purification

Outcomes

Product
Name
Type
Smiles
NC1CCCC(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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